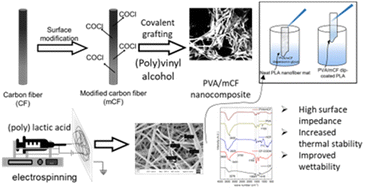Fabrication and characterization of conductive electrospun nanofiber mats of carbon nanofiber/poly(vinyl alcohol)/poly(lactic acid) ternary nanocomposites for flexible electronics applications
Materials Advances Pub Date: 2023-11-06 DOI: 10.1039/D3MA00670K
Abstract
Structural flexibility, high electrical conductivity, and biodegradability are some of the desired electrode properties required in electrode materials for various biomedical, biofuel cell, and flexible electronics applications. In this study, biodegradable polyvinyl alcohol (PVA) was covalently grafted onto surface-modified carbon nanofibers (mCFs) to form a highly conductive nanocomposite (PVA/mCF). This PVA/mCF nanocomposite was electrospun (PVA/mCF@PLA-es) or dip-coated (PVA/mCF@PLA) on neat polylactic acid (PLA) electrospun nanofiber mats to fabricate non-woven, flexible, and conductive nanofiber mats. The surface impedance of the PVA/mCF nanocomposite was reduced by 106 times compared to that of the neat polymer with no noticeable capacitance. Fourier transform infrared (FTIR) spectroscopy, Raman spectroscopy, X-Ray diffraction (XRD), and electron microscopy studies demonstrated evidence for successful surface modification of carbon nanofibers and covalent grafting of PVA. Thermogravimetric analysis (TGA) and contact angle studies also demonstrated improved thermal stability and wettability. Because of the excellent structural flexibility, high electrical conductivity, and biodegradability of PVA/mCF@PLA nanofiber mats, they could be used in biofuel cell electrodes, biomedical devices, and wearable electronics applications.


Recommended Literature
- [1] European Analytical Column 17
- [2] Syntheses, structures, photoluminescence and magnetic properties of four new metal–organic frameworks based on imidazoleligands and aromatic polycarboxylate acids†
- [3] Domain switching contribution to the ferroelectric, fatigue and piezoelectric properties of lead-free Bi0.5(Na0.85K0.15)0.5TiO3 films
- [4] Synthetic approaches towards structurally-defined electrochemically and (photo)redox-active polymer architectures
- [5] A Pyrone Strategy for the Synthesis of 3-Acyltetramic Acids
- [6] A new supramolecular assembly obtained from the combination of silver(i) cations with a thiophosphorylated cavitand
- [7] A method for the direct injection and analysis of small volume human blood spots and plasma extracts containing high concentrations of organic solvents using revered-phase 2D UPLC/MS
- [8] Encoded peptide libraries and the discovery of new cell binding ligands†
- [9] Regioselective synthesis of a vitamin K3 based dihydrobenzophenazine derivative: its novel crystal structure and DFT studies†
- [10] Segmental dynamics, morphology and thermomechanical properties of electrospun poly(ε-caprolactone) nanofibers in the presence of an interacting filler†

Journal Name:Materials Advances
Research Products
-
CAS no.: 14419-78-4
-
CAS no.: 178064-02-3









